molecular formula C18H24N2O4 B4888686 N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2,5-dimethoxyphenyl)ethanediamide

N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2,5-dimethoxyphenyl)ethanediamide

Cat. No. B4888686
M. Wt: 332.4 g/mol
InChI Key: FJRDUTUJDYZDDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2,5-dimethoxyphenyl)ethanediamide, also known as AH-7921, is a synthetic opioid analgesic drug that was developed in the 1970s. It is a potent and selective agonist of the μ-opioid receptor, which is responsible for mediating the analgesic effects of opioids. In recent years, AH-7921 has gained attention in the scientific community due to its potential applications in research and medicine.

Mechanism of Action

N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2,5-dimethoxyphenyl)ethanediamide exerts its analgesic effects by binding to the μ-opioid receptor in the brain and spinal cord. This activation of the receptor leads to the inhibition of pain signals and the release of endogenous opioids, such as endorphins, which produce a sense of euphoria and well-being. N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2,5-dimethoxyphenyl)ethanediamide also has some affinity for the δ-opioid receptor, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2,5-dimethoxyphenyl)ethanediamide has been shown to produce potent analgesia in animal models of pain, with a duration of action similar to that of morphine. It also produces some sedative and respiratory depressant effects, although these are less pronounced than those of other opioids. N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2,5-dimethoxyphenyl)ethanediamide has a low potential for producing physical dependence and withdrawal symptoms, which makes it a promising candidate for the development of new opioid analgesics.

Advantages and Limitations for Lab Experiments

N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2,5-dimethoxyphenyl)ethanediamide has several advantages for use in laboratory experiments, including its high potency and selectivity for the μ-opioid receptor, its duration of action, and its low potential for producing physical dependence and withdrawal symptoms. However, there are also some limitations to its use, including its complex synthesis process, its potential for producing some sedative and respiratory depressant effects, and the need for specialized equipment and expertise to handle it safely.

Future Directions

There are several future directions for research on N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2,5-dimethoxyphenyl)ethanediamide and its potential applications in medicine and science. One area of interest is the development of new opioid analgesics that are more effective and have fewer side effects than current drugs. Another area of research is the study of the μ-opioid receptor and its role in pain management, addiction, and other physiological processes. Additionally, there is potential for the use of N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2,5-dimethoxyphenyl)ethanediamide in the treatment of other conditions, such as depression, anxiety, and post-traumatic stress disorder. Overall, N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2,5-dimethoxyphenyl)ethanediamide is a promising compound with many potential applications in medicine and science.

Scientific Research Applications

N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2,5-dimethoxyphenyl)ethanediamide has potential applications in scientific research as a tool for studying the μ-opioid receptor and its role in pain management. It has been shown to be a potent and selective agonist of the μ-opioid receptor, with a binding affinity similar to that of morphine. This makes it a valuable tool for studying the receptor's structure and function, as well as for developing new opioid analgesics with improved efficacy and reduced side effects.

properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-N'-(2,5-dimethoxyphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4/c1-23-14-8-9-16(24-2)15(12-14)20-18(22)17(21)19-11-10-13-6-4-3-5-7-13/h6,8-9,12H,3-5,7,10-11H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJRDUTUJDYZDDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCCC2=CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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